molecular formula C6H3F2NO2 B1590466 2,4-Difluoronicotinic acid CAS No. 849937-90-2

2,4-Difluoronicotinic acid

Cat. No. B1590466
M. Wt: 159.09 g/mol
InChI Key: AXAJZJNPIWNZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoronicotinic acid is a chemical compound used for research purposes . It has a molecular formula of C6H3F2NO2 and a molecular weight of 159.09 g/mol .


Molecular Structure Analysis

The molecular structure of 2,4-Difluoronicotinic acid consists of a six-membered aromatic ring (a nicotinic acid moiety) with two fluorine atoms at the 2 and 4 positions .


Physical And Chemical Properties Analysis

2,4-Difluoronicotinic acid is typically stored in a dry environment at 2-8°C . Its boiling point is 280.9±35.0°C at 760 mmHg . Other physical and chemical properties such as color, hardness, malleability, solubility, electrical conductivity, and melting point are not explicitly stated in the available resources .

Scientific Research Applications

1. Understanding 2,4-D Toxicology and Mutagenicity

Research has advanced rapidly in the field of 2,4-dichlorophenoxyacetic acid (2,4-D) toxicology and mutagenicity. The USA, Canada, and China are leading in this research area, with a focus on occupational risk, neurotoxicity, resistance or tolerance to herbicides, and impacts on non-target species, especially aquatic ones. Future research should focus on molecular biology, gene expression, assessment of exposure in human or other vertebrate bioindicators, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Removal from Polluted Water Sources

Efforts to remove 2,4-D from contaminated water bodies are significant, given its strong toxicity and water contamination potential. Various methods have been developed to remove 2,4-D from contaminated aqueous systems, and future research should aim at developing more efficient methods for its complete removal (EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).

3. Molecular Action Mode as a Herbicide

2,4-D, being the first synthetic herbicide to be developed, has been used for over 60 years. Research has highlighted its molecular action mode, focusing on physiological process, perception, and signal transduction under herbicide treatment (Song, 2014).

4. Impact on Somatic Embryogenesis in Carrot

2,4-D is a very effective inhibitor of somatic embryogenesis in carrot. Research shows that compounds like DFMO can allow normal development of somatic embryos even in the presence of inhibitory concentrations of 2,4-D, suggesting a role for auxin-induced ethylene biosynthesis in the development of somatic embryos in carrot (Robie & Minocha, 1989).

5. Enhancement of Phytoremediation

Inoculation of plants with bacterial endophytes that can degrade 2,4-D enhances the phytoremediation of herbicide-contaminated substrates. This approach can reduce levels of toxic herbicide residues in crop plants (Germaine et al., 2006).

6. Preparation Techniques

Studies focusing on the preparation of 2,4-D derivatives, such as 2,4-Difluoro benzoic acid, use specific techniques to optimize reaction conditions and increase yield (Fang, 2004).

7. Soil Remediation Technologies

Electrokinetic soil flushing technologies have been evaluated to remediate soil polluted with 2,4-D, demonstrating effective removal of this herbicide from soil and groundwater (Risco et al., 2016).

8. Biodegradation and Ecotoxicity

Research on the biodegradation of 2,4-D and its ecotoxicity assessment in soil extracts has provided insights into how structurally-related secondary metabolites can influence the degradation process and the toxicity response in various organisms (Mierzejewska, Baran, & Urbaniak, 2019).

9. Potential in Electro-Fenton Degradation Processes

The electro-Fenton technique has shown high efficiency in degrading 2,4-DPAA from agricultural wastewater, presenting a potential treatment method for water contaminated with herbicides (Dolatabadi, Ghaneian, Wang, & Ahmadzadeh, 2021).

10. Bacterial Decomposition

Studies on bacterial decomposition of 2,4-D in soil have identified specific bacteria capable of degrading this herbicide, highlighting the biological factor as the agent of inactivation (Rogoff & Reid, 1956).

Safety And Hazards

2,4-Difluoronicotinic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory system) .

properties

IUPAC Name

2,4-difluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAJZJNPIWNZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479222
Record name 2,4-Difluoro-nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoronicotinic acid

CAS RN

849937-90-2
Record name 2,4-Difluoro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849937-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluoro-nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-difluoropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Jackson, BB Guilbert, SD Plant, J Goggi… - Bioorganic & medicinal …, 2013 - Elsevier
Positron emission tomography (PET) using the tracer [ 11 C]Flumazenil has shown changes in the distribution and expression of the GABA A receptor in a range of neurological …
Number of citations: 19 www.sciencedirect.com

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